Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO3 and a molecular weight of 236.05 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with ethyl, dichloro, and oxo groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored until completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate can be compared with other similar compounds, such as:
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: This compound shares a similar pyridine ring structure but has different substituents, leading to distinct chemical and biological properties.
Indole derivatives: These compounds also contain a heterocyclic ring structure and are known for their diverse biological activities, including antiviral and anticancer properties
Properties
Molecular Formula |
C8H7Cl2NO3 |
---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
ethyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)6-4(9)3-5(10)7(12)11-6/h3H,2H2,1H3,(H,11,12) |
InChI Key |
RXLDWIAZGMDLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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